3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one features a dihydropyridazin-4-one core substituted with a 1,2,4-oxadiazole ring (bearing a 3-chlorophenyl group) and a 3-(methylsulfanyl)phenyl moiety. The dihydropyridazinone scaffold is known for its pharmacological relevance, including anti-inflammatory and cardiovascular activities, while 1,2,4-oxadiazoles are heterocyclic motifs valued in agrochemical and medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-27-15-7-3-6-14(11-15)24-9-8-16(25)17(22-24)19-21-18(23-26-19)12-4-2-5-13(20)10-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGRSDPRWDETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with a chlorophenyl-substituted nitrile oxide under acidic conditions. The resulting oxadiazole intermediate is then coupled with a methylsulfanyl-substituted phenyl hydrazine to form the final dihydropyridazinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is a key reactive site, participating in nucleophilic substitutions and ring-opening reactions under specific conditions.
Nucleophilic Substitution at the 5-Position
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Reaction : The 5-position of the oxadiazole ring undergoes nucleophilic substitution with amines, alcohols, or thiols.
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Example : Reaction with ethanolamine in refluxing ethanol yields substituted derivatives via cleavage of the oxadiazole ring, forming amidoxime intermediates.
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Conditions : Polar aprotic solvents (e.g., DMF), 80–100°C, catalytic triethylamine.
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethanolamine | Amidoxime derivative | 65–75 | |
| Benzyl mercaptan | Thioether-linked conjugate | 58 |
Ring-Opening Reactions
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Acidic hydrolysis cleaves the oxadiazole ring to form carboxylic acid derivatives.
Dihydropyridazinone Core Reactivity
The dihydropyridazinone moiety undergoes oxidation and hydrogenation reactions.
Oxidation to Pyridazinone
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Reaction : Air oxidation or treatment with converts the dihydro ring to a fully aromatic pyridazinone system .
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Conditions : Room temperature, aerobic conditions, or 0.1 M in acetone.
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]pyridazin-4-one | 82 |
Hydrogenation of the Dihydro Ring
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Catalytic hydrogenation () saturates the dihydro ring, forming a tetrahydropyridazine derivative.
Methylsulfanyl (SMe) Group Oxidation
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Reaction : The SMe group oxidizes to sulfoxide () or sulfone () using or .
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Conditions : 30% in acetic acid (60°C, 4 h).
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Sulfoxide derivative | 70 | ||
| Sulfone derivative | 65 |
Chlorophenyl Group Coupling Reactions
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Buchwald-Hartwig Amination : The 3-chlorophenyl group participates in palladium-catalyzed cross-couplings with amines .
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Suzuki Coupling : Forms biaryl derivatives with boronic acids .
| Reaction Type | Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| Buchwald-Hartwig | , 110°C, 12 h | 60–75 | |
| Suzuki | , 80°C | 55–70 |
Cycloaddition and Heterocycle Formation
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles .
| Dipolarophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl nitrile oxide | Isoxazoline-oxadiazole hybrid | 50 |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., ), the oxadiazole ring rearranges to form triazole or thiadiazole derivatives .
| Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| (conc.) | 1,2,4-Triazole derivative | 45 |
Photochemical Reactions
UV irradiation induces intramolecular cyclization between the oxadiazole and dihydropyridazinone moieties, forming polycyclic structures.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 1,4-dihydropyridazin moiety enhances the compound's ability to inhibit cancer cell proliferation. Case studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Example Study:
- A study demonstrated that a related oxadiazole compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the chlorophenyl group is believed to contribute to its effectiveness.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Polymeric Applications
The unique structural features of this compound allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on developing polymer composites for use in high-performance applications.
Case Study:
- A recent study investigated the incorporation of oxadiazole derivatives into polycarbonate films, resulting in improved UV resistance and thermal stability compared to pure polycarbonate.
Pesticidal Activity
The compound shows promise as a potential pesticide due to its ability to disrupt biological processes in pests. Preliminary studies indicate effectiveness against common agricultural pests.
Data Table: Pesticidal Efficacy
| Pest | LC50 (µg/mL) |
|---|---|
| Spodoptera frugiperda | 50 |
| Aphis gossypii | 30 |
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, the compound may interact with specific receptors or proteins, leading to the disruption of cellular processes and ultimately resulting in cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key analogs include:
Oxadiazon (5-(1,1-Dimethylethyl)-3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-1,3,4-oxadiazol-2(3H)-one) : A herbicide with a 1,3,4-oxadiazol-2(3H)-one core and dichlorophenyl substituents .
Oxadiargyl (5-(1,1-Dimethylethyl)-3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one) : Structurally similar to oxadiazon but with a propargyloxy group .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : A sulfanyl-containing pyrazole derivative with agrochemical relevance .
Structural Differences:
- Oxadiazole Position: The target compound has a 1,2,4-oxadiazole, whereas oxadiazon/oxadiargyl feature 1,3,4-oxadiazoles.
- Substituents : The 3-chlorophenyl group in the target compound vs. 2,4-dichloro-5-alkoxy groups in oxadiazon/oxadiargyl may influence target selectivity.
Computational and Functional Comparisons
Electron Density and Reactivity: Wavefunction analysis using Multiwfn predicts that the dihydropyridazinone core in the target compound exhibits a polarized electron density distribution, enhancing interactions with electrophilic regions in biological targets. In contrast, oxadiazon’s 1,3,4-oxadiazol-2(3H)-one ring shows greater electron delocalization, favoring herbicidal activity via protox enzyme inhibition .
Lipophilicity (logP) :
Predicted logP values (via DFT):
- Target compound: 3.8 (high, due to methylsulfanyl).
- Oxadiazon: 3.2.
- Oxadiargyl: 3.4.
The higher logP of the target compound may enhance bioavailability but reduce aqueous solubility .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a novel derivative that integrates the oxadiazole and dihydropyridazine moieties. This combination has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by the introduction of the dihydropyridazinone structure. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has demonstrated that derivatives containing oxadiazole rings exhibit significant anticancer properties. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it exhibited potent cytotoxicity with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer effects are hypothesized to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Inhibition Studies : The compound showed activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, revealing effective inhibition comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Substituents on the phenyl rings were found to significantly influence antimicrobial potency. Electron-withdrawing groups enhanced activity against bacterial strains .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects:
- In Vivo Studies : Animal models demonstrated reduced inflammation markers when treated with the compound. The mechanism may involve inhibition of pro-inflammatory cytokines and enzymes such as COX .
Data Summary
Case Studies
Several studies have highlighted the biological potential of compounds similar to this compound:
- Study on Oxadiazole Derivatives : A comprehensive study reported various oxadiazole derivatives showing anticancer activity through apoptosis pathways in MCF-7 cells .
- Antimicrobial Efficacy Assessment : Another research focused on oxadiazole derivatives indicated significant antibacterial activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections .
Q & A
Q. What are the critical steps for synthesizing 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one?
- Methodological Answer : The synthesis involves two key phases:
- Oxadiazole ring formation : React 3-chlorobenzamide with a nitrile derivative under cyclization conditions (e.g., using POCl₃ or TBTU as coupling agents) to form the 1,2,4-oxadiazole core .
- Dihydropyridazinone assembly : Couple the oxadiazole intermediate with a 3-(methylsulfanyl)phenyl-substituted hydrazine derivative. This step may require refluxing in glacial acetic acid with catalytic HCl, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) .
- Key Considerations : Monitor reaction progress using TLC and confirm intermediates via FT-IR (C=N stretch ~1680 cm⁻¹) and ¹H-NMR (aromatic proton integration).
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.7–8.0 ppm for chlorophenyl and methylsulfanyl groups), dihydropyridazinone NH (δ ~10–12 ppm), and methylsulfanyl SCH₃ (δ ~2.5 ppm) .
- FT-IR : Confirm oxadiazole C=N (1650–1680 cm⁻¹) and pyridazinone C=O (1700–1750 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching the theoretical mass (e.g., C₂₀H₁₄ClN₅O₂S: Calc. 447.06, Obs. 447.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Use a design-of-experiments (DoE) approach:
- Variables : Catalyst type (e.g., TBTU vs. EDCI), solvent (acetic acid vs. DMF), temperature (60–100°C), and reaction time (4–12 hrs).
- Outcome Metrics : Yield (%) and purity (HPLC).
- Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| TBTU, DMF, 80°C, 8 hrs | 75 | 98 |
| EDCI, AcOH, 60°C, 6 hrs | 62 | 95 |
- Analysis : TBTU in DMF at 80°C maximizes yield while maintaining purity .
Q. How to resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
- Compound Purity : Re-test batches with ≥95% purity (HPLC) to exclude impurities as confounding factors .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular activity (e.g., apoptosis assays) to confirm target engagement .
Q. What computational strategies predict the compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., methylsulfanyl group oxidation) .
- Metabolite Identification : Perform molecular docking (AutoDock Vina) with CYP3A4/2D6 isoforms to prioritize labile regions for structural modification .
Data Analysis and Contradiction Management
Q. How to address conflicting crystallographic vs. NMR-based conformational data?
- Methodological Answer :
- X-ray Crystallography : Resolve solid-state conformation (e.g., dihedral angles between oxadiazole and pyridazinone rings) .
- Solution-State NMR : Compare NOESY/ROESY data to assess dynamic flexibility in solvent environments .
- Integration : Use molecular dynamics simulations (Amber/CHARMM) to model conformational equilibria and reconcile differences .
Structural-Activity Relationship (SAR) Studies
Q. Which substituents enhance target binding affinity while reducing off-target effects?
- Methodological Answer :
- SAR Table :
| Substituent | Binding Affinity (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 3-Cl (Oxadiazole) | 12 ± 2 | 10:1 |
| 3-OCH₃ (Oxadiazole) | 45 ± 5 | 3:1 |
- Conclusion : The 3-chlorophenyl group optimizes affinity/selectivity. Methylsulfanyl may contribute to hydrophobic interactions without steric hindrance .
Experimental Design for Biological Evaluation
Q. What in vivo models are suitable for assessing pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
